

A Comprehensive Technical Guide to the Physicochemical Properties of L-Iditol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a naturally occurring hexitol, serves as a valuable building block in chemical synthesis and holds potential in various pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of **L-Iditol**, complete with experimental methodologies and a visualization of its primary metabolic pathway. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties of L-Iditol

The fundamental physicochemical properties of **L-Iditol** are summarized in the tables below. These parameters are critical for predicting its behavior in various solvents, its stability under different conditions, and its potential for interaction with biological systems.

Table 1: General and Physical Properties of L-Iditol



| Property | Value | Reference(s) |
|--------------------------|-------------------------------|--------------|
| Molecular Formula | C6H14O6 | [1][2][3] |
| Molecular Weight | 182.17 g/mol | [1][2][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 77-80 °C | [3][4][5][6] |
| Boiling Point | 235.55 °C (rough estimate) | [5][7] |
| Density | 1.2393 g/cm³ (rough estimate) | [5][7] |
| pKa (Strongest Acidic) | 12.59 | [8][9] |
| pKa (Strongest Basic) -3 | | [8][9] |

Table 2: Solubility Profile of L-Iditol

| Solvent | Solubility | Reference(s) | |
|---------------------------|---|----------------|--|
| Water | 50 mg/mL (clear, colorless solution) | [3][6][10][11] | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (sonication may be required) | [2][5][7] | |
| Methanol Slightly soluble | | [5][7] | |

Table 3: Optical Properties of L-Iditol

| Property | Value | Conditions | Reference(s) |
|-------------------------------------|-------|-----------------------|--------------|
| Specific Optical Rotation ([α]D) | -3 ° | c=1, H ₂ O | [5][7][10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **L-Iditol**. These protocols are based on established analytical techniques for sugar alcohols and related polyols.



Determination of Melting Point (Capillary Method)

The melting point of **L-Iditol** can be accurately determined using the capillary melting point method, a standard technique for crystalline solids.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of L-Iditol is finely ground into a powder using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered LIditol. The tube is then inverted and tapped gently to pack the solid into the sealed end. A
 sample height of 2-3 mm is ideal.[4]
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute as the melting point is neared.[4]
- Observation: The sample is observed through the magnifying lens of the apparatus. The
 temperature at which the first drop of liquid appears is recorded as the onset of melting. The
 temperature at which the last crystal melts is recorded as the completion of melting. The
 melting point is reported as this range.



Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules like **L-Iditol** and is determined using a polarimeter.

Principle: Plane-polarized light is passed through a solution of the chiral substance. The angle to which the plane of polarization is rotated is measured. The specific rotation is calculated based on the observed rotation, concentration, and path length.

Apparatus:

- Polarimeter
- Sodium lamp (D-line, 589 nm)
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Polarimeter cell (e.g., 1 dm)

Procedure:

- Solution Preparation: An accurately weighed sample of L-Iditol (e.g., 100 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).
- Polarimeter Calibration: The polarimeter is calibrated using a blank solvent (distilled water).
- Measurement: The polarimeter cell is rinsed and filled with the **L-Iditol** solution, ensuring no air bubbles are present. The observed rotation (α) is measured.
- Calculation: The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (I * c)$ where:
 - \circ α is the observed rotation in degrees.
 - I is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.



Determination of Solubility

The solubility of **L-Iditol** in various solvents can be determined by the isothermal shake-flask method.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.

Apparatus:

- Isothermal shaker bath
- Vials with screw caps
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC with a refractive index detector)

Procedure:

- Sample Preparation: An excess amount of L-Iditol is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.
- Equilibration: The vials are placed in an isothermal shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration: After equilibration, the agitation is stopped, and the vials
 are allowed to stand for a period to allow the undissolved solid to settle. An aliquot of the
 supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove
 any undissolved particles.
- Concentration Analysis: The concentration of L-Iditol in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography

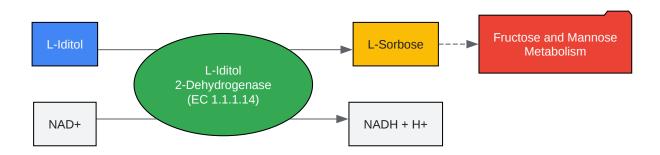


(HPLC) with a Refractive Index (RI) detector.

 Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Metabolic Pathway of L-Iditol

L-Iditol is a participant in the fructose and mannose metabolism pathway.[7] Its primary metabolic conversion is the oxidation to L-sorbose, a reaction catalyzed by the enzyme **L-iditol** 2-dehydrogenase (EC 1.1.1.14).[5][7] This enzyme utilizes NAD+ as a cofactor.[7]



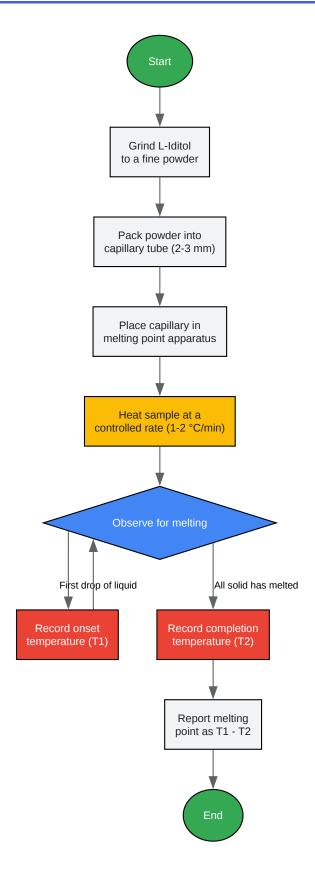
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Figure 1. Metabolic conversion of **L-Iditol** to L-Sorbose.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the melting point of **L-Iditol** using the capillary method.





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Figure 2. Workflow for melting point determination.



Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for **L-Iditol**. The presented information is crucial for researchers and professionals in drug development and related scientific fields, enabling a more informed and efficient use of **L-Iditol** in their work. The clear presentation of data in tables and the visualization of the metabolic pathway and experimental workflows are intended to facilitate easy access and application of this knowledge.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of L-Iditol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674375#what-are-the-physicochemical-properties-of-I-iditol]



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